![molecular formula C10H16ClNO2 B2623543 [(2,4-Dimethoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 326473-23-8](/img/structure/B2623543.png)
[(2,4-Dimethoxyphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(2,4-Dimethoxyphenyl)methylamine is a compound with the CAS Number: 102503-23-1 . It has a molecular weight of 181.23 . The IUPAC name for this compound is (2,4-dimethoxyphenyl)-N-methylmethanamine . It is stored at a temperature of 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for (2,4-Dimethoxyphenyl)methylamine is 1S/C10H15NO2/c1-11-7-8-4-5-9(12-2)6-10(8)13-3/h4-6,11H,7H2,1-3H3 .Physical And Chemical Properties Analysis
(2,4-Dimethoxyphenyl)methylamine has a molecular weight of 181.23 . It is stored at a temperature of 4 degrees Celsius and is in liquid form .Scientific Research Applications
Synthesis of 2,4,5-Trisubstituted Oxazoles
This compound can be used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .
Investigation of 1,4-Reactivity of 5-Bromo-2-Indene-1-One
2,4-Dimethoxybenzylamine is an amine nucleophile used to investigate the 1,4-reactivity of 5-bromo-2-indene-1-one .
Total Synthesis of (-)-Muraymycin (MRY) D2
This compound plays a crucial role in the total synthesis of (-)-muraymycin (MRY) D2 and its epimer, the antibacterial nucleoside natural product .
Synthesis of Amide Derivatives of Uracil Polyoxin C (UPOC) Methyl Ester
A simple, two-step synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester using the Ugi reaction is described, where this compound is one of the four components employed .
Synthesis of N-Hydroxythiourea
This compound can be used in the synthesis of N-hydroxythiourea .
Synthesis of Anti-HIV-1 Agents
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-8-4-5-9(12-2)6-10(8)13-3;/h4-6,11H,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSCXCWPGQJADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dimethoxyphenyl)methyl](methyl)amine hydrochloride |
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